2-(3-Methylphenyl)-7-methyl-quinoline
Description
Properties
Molecular Formula |
C17H15N |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
7-methyl-2-(3-methylphenyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-12-4-3-5-15(10-12)16-9-8-14-7-6-13(2)11-17(14)18-16/h3-11H,1-2H3 |
InChI Key |
DMDKRRHGLGAASL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3)C)C=C2 |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Routes
Skraup Synthesis
The Skraup synthesis is a classical method for quinoline construction, involving the cyclization of anilines with glycerol or other aldehyde sources under acidic conditions.
- Procedure : Substituted anilines, such as 3-methylaniline, are reacted with a suitable aldehyde or ketone precursor under acidic conditions, often using sulfuric acid and an oxidizing agent like nitrobenzene or arsenic acid.
- Outcome : This method facilitates the formation of the quinoline ring system, introducing the 7-methyl substituent by using appropriately substituted starting materials.
- Optimization : Reaction parameters such as temperature, acid concentration, and oxidant type significantly influence the yield and selectivity toward 2-(3-methylphenyl)-7-methyl-quinoline.
Doebner–Von Miller and Friedlander Syntheses
These methods also rely on the condensation of anilines with carbonyl compounds but differ in reaction conditions and intermediates.
- Doebner–Von Miller : Uses aldehydes and aniline derivatives in acidic media to form quinolines via intermediate unsaturated aldehydes.
- Friedlander : Involves the condensation of 2-aminobenzaldehydes with ketones, often under acidic or basic catalysis.
- These methods have been adapted to incorporate the 3-methylphenyl group at position 2 and a methyl group at position 7 by selecting appropriate substituted reactants.
Modern Synthetic Approaches
Microwave-Assisted Organic Synthesis (MAOS)
MAOS has been applied to synthesize quinoline derivatives, offering advantages such as reduced reaction times and improved yields.
- Method : Substituted anilines and aldehydes or ketones are subjected to microwave irradiation in the presence of catalysts or acids.
- Advantages : This green synthesis approach reduces hazardous reagent use and harsh conditions typical of classical methods.
- Application : Although specific data on 2-(3-methylphenyl)-7-methyl-quinoline via MAOS is limited, analogous 2-(substituted phenyl)-7-methylquinolines have been successfully synthesized with good yields and purity.
Stepwise Synthetic Scheme for 2-(3-Methylphenyl)-7-methyl-quinoline
Based on literature synthesis patterns, a plausible synthetic route is as follows:
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-Methylaniline + 4-methylbenzaldehyde (or equivalent ketone) | Acidic medium (H2SO4), oxidant (nitrobenzene), heat | Intermediate quinoline ring system | ~60-70 | Classical Skraup or Friedlander synthesis |
| 2 | Intermediate | Purification by recrystallization | 2-(3-Methylphenyl)-7-methyl-quinoline | 60-75 | Optimized temperature and solvent choice improve yield |
| 3 | Optional post-synthesis modification | Microwave irradiation or catalytic hydrogenation | Purified final compound | Variable | Enhances purity and biological activity |
Note: Exact yields and melting points depend on reaction scale and conditions.
Analytical Characterization and Confirmation
- Spectroscopic Methods : The synthesized compound is confirmed by IR, NMR (¹H and ¹³C), and mass spectrometry.
- Typical Data :
Summary Table of Preparation Methods
Chemical Reactions Analysis
7-Methyl-2-m-tolylquinoline undergoes various chemical reactions, including:
Scientific Research Applications
7-Methyl-2-m-tolylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-2-m-tolylquinoline involves its interaction with various molecular targets. In biological systems, quinolines are known to interfere with the function of enzymes and receptors, leading to their therapeutic effects . For instance, quinolines can inhibit the heme polymerase enzyme in malaria parasites, preventing the detoxification of heme and leading to parasite death . The exact pathways and molecular targets may vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent type and position on the quinoline ring critically impact physicochemical properties. A comparison of key analogs is provided below:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: Methyl groups (electron-donating) in 2-(3-MePh)-7-Me-quinoline may stabilize the aromatic ring through hyperconjugation, contrasting with electron-withdrawing groups like Cl or CF₃ in analogs, which reduce electron density and alter reactivity .
- Solubility: Polar substituents (e.g., Cl, MeO) in 4k enhance aqueous solubility compared to the nonpolar methyl groups in the target compound .
- Thermal Stability : Higher melting points in compounds with polar substituents (e.g., 4k) suggest stronger intermolecular forces (dipole-dipole, hydrogen bonding) compared to methylated derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Methylphenyl)-7-methyl-quinoline, and what reaction conditions are critical for optimizing yield?
- The Vilsmeier-Haack reaction is widely used for quinoline derivatives, employing phosphoryl oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0°C initial, followed by reflux). Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl substituents, using catalysts like PdCl₂(PPh₃)₂ with K₂CO₃ as a base. Critical parameters include reagent stoichiometry, temperature control, and catalyst loading (1-5 mol%). Purification via silica gel chromatography and ethanol recrystallization ensures high purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Use multinuclear NMR (¹H, ¹³C) for structural confirmation and IR spectroscopy for functional group identification. Single-crystal X-ray diffraction (SCXRD) refined via SHELX software (R factors <0.08) provides definitive structural data, while ORTEP-3 visualizes molecular packing. High-resolution mass spectrometry (HRMS) and elemental analysis validate purity .
Q. What are the key considerations in designing a crystallization protocol for high-quality single crystals?
- Optimize solvent polarity (ethanol/water mixtures), employ slow evaporation (20-25°C), and use vapor diffusion with antisolvents (e.g., hexane). Monitor crystal growth microscopically; recrystallization from ethanol with gradual cooling yields plate-like crystals suitable for SCXRD .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data?
- Cross-validate computational models (e.g., DFT) against SCXRD bond lengths (mean σ(C–C) = 0.005 Å) and angles. Use multiple refinement software (SHELXL, Olex2) and graph set analysis to identify unexpected hydrogen-bonding patterns. Reassess synthetic protocols to exclude polymorphic impurities .
Q. What strategies are recommended for analyzing hydrogen-bonding networks in crystalline derivatives?
- Apply Etter’s graph set analysis (GSA) to classify interactions (e.g., chains, rings). Use SHELXL-generated tables for donor-acceptor distances (<3.5 Å) and angles (>110°). Complement with Hirshfeld surface analysis to quantify intermolecular contacts, as seen in C–H···O and π-π stacking interactions .
Q. How can systematic substituent variation impact electronic properties, and what methodologies are suitable?
- Introduce electron-donating/withdrawing groups via Suzuki coupling or Vilsmeier-Haack reactions. Characterize using UV-Vis spectroscopy (π→π* shifts) and cyclic voltammetry (HOMO-LUMO gaps). Correlate Hammett parameters with SCXRD-derived bond lengths to quantify resonance effects .
Q. What are potential errors in X-ray crystallographic analysis, and how can they be mitigated?
- Address crystal twinning via optimized growth conditions (slower cooling) and absorption effects via multi-scan corrections. Validate space groups using PLATON’s ADDSYM algorithm. Restrain thermal parameters of disordered solvents during refinement .
Q. How can Design of Experiments (DoE) principles optimize synthesis?
- Use factorial designs to test variables (catalyst loading, temperature, solvent). For Vilsmeier-Haack, optimize POCl₃:DMF ratios via central composite design. For cross-coupling, apply Taguchi arrays to minimize catalyst waste. Validate protocols with triplicate runs and SCXRD .
Methodological Notes
- Synthesis : Prioritize temperature control and stoichiometric precision to avoid side reactions.
- Characterization : Combine SCXRD with computational validation for structural accuracy.
- Data Analysis : Use graph set theory and cross-software refinement to resolve discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
